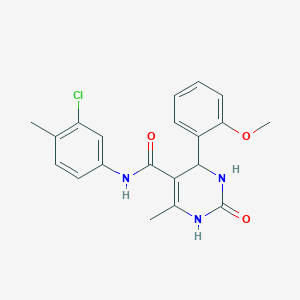
N-(3-chloro-4-methylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20ClN3O3 and its molecular weight is 385.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chloro-4-methylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound belonging to the class of pyrimidine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure:
- IUPAC Name : this compound
- Molecular Formula : C20H20ClN3O2
- Molecular Weight : 401.9 g/mol
The structural features include a chloro-substituted aromatic ring and a methoxy group that may influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Receptor Binding : It could act as a ligand for certain receptors, modulating signaling pathways that affect cell survival and growth.
- DNA Interaction : Some studies suggest that pyrimidine derivatives can intercalate into DNA, disrupting replication and transcription processes.
Anticancer Activity
Numerous studies have explored the anticancer potential of pyrimidine derivatives. For instance, Mannich bases derived from similar structures have shown significant antiproliferative effects against various human cancer cell lines:
These findings indicate that this compound may exhibit similar or enhanced potency due to its structural characteristics.
Anti-inflammatory Activity
Research has indicated that compounds within this class can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The anti-inflammatory efficacy can be linked to the presence of the methoxy group which may enhance solubility and bioavailability.
Antimicrobial Properties
Pyrimidine derivatives have also been evaluated for their antimicrobial activities against various pathogens. The compound's unique structure may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Case Studies
A notable study demonstrated the synthesis of related pyrimidine derivatives and their evaluation against multiple cancer cell lines. The results highlighted that modifications to the phenyl rings significantly impacted cytotoxicity profiles:
- Study on Anticancer Activity :
- Objective : Evaluate the cytotoxic effects of synthesized pyrimidine derivatives.
- Findings : Compounds with electron-withdrawing groups exhibited enhanced activity against cancer cells compared to those with electron-donating groups.
- : Structural modifications can optimize biological activity in pyrimidine derivatives.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies:
| Structural Feature | Impact on Activity |
|---|---|
| Chloro Group | Enhances lipophilicity and binding |
| Methoxy Group | Improves solubility and receptor affinity |
| Tetrahydropyrimidine Core | Essential for biological interaction |
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-11-8-9-13(10-15(11)21)23-19(25)17-12(2)22-20(26)24-18(17)14-6-4-5-7-16(14)27-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPLXQDMVDVERW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=CC=C3OC)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














